molecular formula C22H23NO4S B451112 PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE

PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B451112
M. Wt: 397.5g/mol
InChI Key: QXVXCPPERLLRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C22H23NO4S and a molecular weight of 397.5 g/mol This compound features a thiophene ring substituted with a furan-2-ylcarbonyl group, an amino group, and a propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the furan-2-ylcarbonyl group and the amino group. The final step involves esterification to introduce the propyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its effects on specific molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE include other thiophene derivatives with different substituents, such as:

  • 2-[(Furan-2-ylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid
  • Methyl 2-[(furan-2-ylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate
  • Ethyl 2-[(furan-2-ylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5g/mol

IUPAC Name

propyl 2-(furan-2-carbonylamino)-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H23NO4S/c1-4-11-27-22(25)19-17(16-9-7-15(8-10-16)14(2)3)13-28-21(19)23-20(24)18-6-5-12-26-18/h5-10,12-14H,4,11H2,1-3H3,(H,23,24)

InChI Key

QXVXCPPERLLRNB-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CO3

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CO3

Origin of Product

United States

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